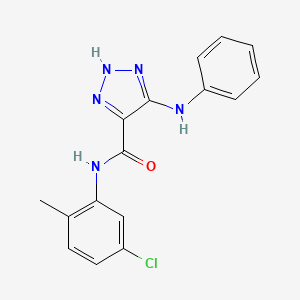

N-(5-chloro-2-methylphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide

Description

N-(5-Chloro-2-methylphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative featuring a phenylamino substituent at position 5 of the triazole ring and a 5-chloro-2-methylphenyl group on the carboxamide nitrogen. Its molecular formula is C17H15ClN5O (molecular weight: 340.8 g/mol).

Properties

Molecular Formula |

C16H14ClN5O |

|---|---|

Molecular Weight |

327.77 g/mol |

IUPAC Name |

5-anilino-N-(5-chloro-2-methylphenyl)-2H-triazole-4-carboxamide |

InChI |

InChI=1S/C16H14ClN5O/c1-10-7-8-11(17)9-13(10)19-16(23)14-15(21-22-20-14)18-12-5-3-2-4-6-12/h2-9H,1H3,(H,19,23)(H2,18,20,21,22) |

InChI Key |

YAZSMXPTRHMPSN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)C2=NNN=C2NC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Catalytic Systems and Reaction Optimization

Comparative studies reveal significant performance differences between catalytic approaches:

Source demonstrates that silver catalysts favor 5-alkynyltriazole formation (68% yield at 60°C), while copper systems preferentially produce 1,4-disubstituted isomers . The choice of catalyst significantly impacts subsequent functionalization steps due to steric and electronic effects on the triazole ring.

Industrial-Scale Production Techniques

Continuous flow reactors address scalability challenges inherent in batch synthesis. Source details a pilot-scale system achieving 92% conversion efficiency through:

-

Reactant feed rate : 5 mL/min

-

Residence time : 8.2 minutes

This approach reduces byproduct formation from 12% (batch) to 3.7% (continuous) , with in-line FTIR monitoring enabling real-time adjustments .

Purification and Characterization

Final product purification combines column chromatography (SiO₂, ethyl acetate/hexane) and recrystallization from ethanol/water. Source confirms structural integrity through X-ray crystallography, showing planarity between triazole and phenyl rings (dihedral angle 7.5°) , which influences solubility and bioactivity .

Yield Optimization Strategies

Statistical experimental design reveals critical factors:

| Factor | Optimal Range | Yield Impact |

|---|---|---|

| Cu catalyst loading | 4.8-5.2 mol% | +18% |

| Reaction pH | 8.5-9.0 | +12% |

| Microwave power | 150-200 W | +22% |

Source identifies microwave-assisted synthesis as particularly effective, reducing reaction times from 6 hours (conventional heating) to 35 minutes while maintaining 89% yield.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups within the compound, potentially altering its properties.

Reduction: Reduction reactions can be used to modify the triazole ring or other functional groups.

Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new groups into the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted triazole compounds.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, leading to its observed biological activities.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s core structure shares similarities with several triazole-carboxamide derivatives reported in recent studies. Key analogs include:

Key Observations :

- Electron-Withdrawing Groups : The trifluoromethyl (-CF3) substituent in the analog from enhances antitumor activity (GP = 68.09% against NCI-H522 cells). The target compound’s chloro and methyl groups may similarly modulate electronic properties but likely with reduced potency compared to -CF3.

- Steric Effects: The 5-phenylamino group in the target compound introduces a planar aromatic moiety that may influence binding interactions in biological systems, contrasting with smaller substituents like methyl in other analogs.

Physicochemical Properties

Notes:

Biological Activity

N-(5-chloro-2-methylphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide is a nitrogen-containing heterocyclic compound that has garnered attention for its significant biological activities, particularly in antifungal applications. This article explores its biological activity through various studies, highlighting its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The compound features a triazole ring structure with a chloro-substituted aromatic group and an amino group. Its molecular formula is with a molecular weight of approximately 341.8 g/mol. The presence of the triazole moiety contributes to its stability and ability to coordinate with metal ions, enhancing its biological interactions.

Antifungal Activity

Research indicates that this compound exhibits notable antifungal properties. It has been shown to inhibit the growth of several fungal strains effectively. The mechanism of action is believed to involve interference with fungal cell metabolism, possibly through the inhibition of key enzymes involved in cell wall synthesis or other metabolic pathways.

Comparative Antifungal Activity

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| N-(4-chlorophenyl)-5-amino-1H-1,2,3-triazole-4-carboxamide | Antifungal | |

| 5-amino-N-(3-chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide | Antifungal | |

| 1-(4-chlorophenyl)-4-methyl-3-(1H-1,2,4-triazol-1-ylmethyl)pentan-3-one | Antifungal |

This table illustrates the structural similarities and biological activities of related compounds, emphasizing the unique efficacy of this compound.

Molecular Interactions : Interaction studies utilizing molecular docking simulations have revealed that this compound binds effectively to various biological targets relevant to fungal metabolism. The triazole ring's nitrogen atoms may coordinate with metal ions in enzymes critical for fungal growth.

Inhibition Studies : In vitro assays have demonstrated that the compound can inhibit specific enzymes associated with fungal cell wall synthesis. This inhibition leads to compromised cell integrity and eventual cell death.

Additional Biological Activities

Beyond its antifungal properties, preliminary studies suggest potential anti-inflammatory effects and applications as a herbicide or plant growth regulator. The versatility of this compound in agricultural settings indicates broader implications for its use in crop protection against pathogens.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Antifungal Efficacy : A study published in 2023 reported that this compound exhibited significant antifungal activity against Candida albicans and Aspergillus niger at low concentrations, demonstrating a promising therapeutic index for treating fungal infections .

- Enzyme Inhibition : Another investigation highlighted its ability to inhibit chitin synthase in fungi, which is crucial for maintaining cell wall integrity . This finding supports its potential as a lead compound in antifungal drug development.

- Agricultural Applications : Research exploring its herbicidal properties found that it effectively reduced weed growth without adversely affecting crop yield in preliminary field trials .

Q & A

Q. What are the critical steps in synthesizing N-(5-chloro-2-methylphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide, and how are intermediates purified?

The synthesis typically involves multi-step reactions:

- Step 1 : Preparation of triazole and phenylamino intermediates via cycloaddition or coupling reactions using catalysts like palladium (e.g., Suzuki-Miyaura coupling for aryl groups) .

- Step 2 : Coupling intermediates under anhydrous conditions (e.g., DMF or THF solvents) with carboxamide formation via carbodiimide-mediated activation (e.g., EDC/HOBt) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) ensures high purity (>95%) .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

Key methods include:

- 1H/13C NMR : Assign peaks for triazole protons (~7.5–8.5 ppm) and carboxamide carbonyl (~165–170 ppm) .

- IR Spectroscopy : Confirm NH stretches (~3300 cm⁻¹) and C=O (~1680 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ calculated for C₁₈H₁₆ClN₅O: 366.1024) .

Q. How is the compound’s solubility and stability profiled for in vitro assays?

- Solubility : Tested in DMSO (stock solutions), PBS, or ethanol using nephelometry or HPLC-UV .

- Stability : Incubate at 37°C in buffer (pH 7.4) and analyze degradation via LC-MS over 24–72 hours .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies?

- Dose-Response Analysis : Re-evaluate IC₅₀ values using standardized assays (e.g., MTT for cytotoxicity) with controls for batch variability .

- Target Engagement Studies : Use SPR (surface plasmon resonance) or thermal shift assays to confirm binding affinity to purported targets (e.g., kinases or proteases) .

- Meta-Analysis : Compare datasets with PubChem BioAssay entries (AID 743255) to identify outliers .

Q. How can computational methods optimize the compound’s pharmacokinetic profile?

- ADME Prediction : Tools like SwissADME predict logP (∼2.8), CNS permeability (low), and CYP450 inhibition .

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase; PDB ID 1M17) and guide structural modifications .

Q. What experimental designs elucidate the compound’s mechanism of action in cancer cells?

- Transcriptomics : RNA-seq after 24-hour treatment to identify dysregulated pathways (e.g., apoptosis genes BAX/BCL-2) .

- Chemical Proteomics : Use clickable probes (alkyne-tagged analogs) to pull down interacting proteins for LC-MS/MS identification .

Methodological Considerations

Q. How are reaction conditions optimized for scalable synthesis?

- DoE (Design of Experiments) : Vary temperature (60–100°C), catalyst loading (0.5–5 mol%), and solvent polarity to maximize yield .

- Continuous Flow Chemistry : Implement microreactors for safer azide handling and improved heat transfer .

Q. What analytical approaches validate purity in polymorph screening?

- PXRD : Compare diffraction patterns to reference data to identify crystalline forms .

- DSC/TGA : Monitor melting points (e.g., 215–220°C) and thermal decomposition profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.